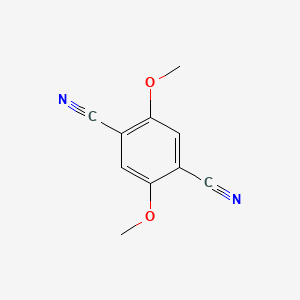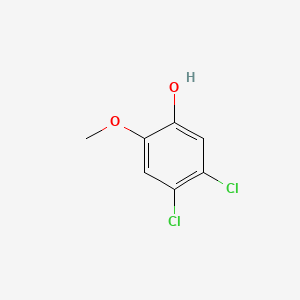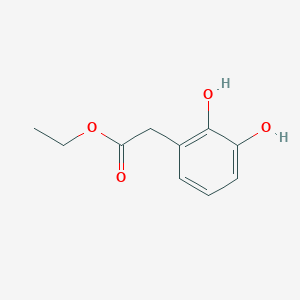
2-amino-7-(2-hydroxyethyl)-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-amino-7-(2-hydroxyethyl)-3H-purin-6-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanism of action to fully appreciate its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(2-hydroxyethyl)-3H-purin-6-one involves specific chemical reactions and conditions. The exact synthetic routes can vary, but generally, it involves the combination of precursor chemicals under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and high yield. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and the use of advanced catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-(2-hydroxyethyl)-3H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Addition: This involves the addition of atoms or groups to a double or triple bond in the molecule.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens, acids, and bases can act as reagents in substitution reactions.
Addition: Catalysts like palladium or platinum are used to facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in a variety of substituted derivatives, and addition reactions typically produce saturated compounds.
Aplicaciones Científicas De Investigación
2-amino-7-(2-hydroxyethyl)-3H-purin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-7-(2-hydroxyethyl)-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-7-(2-hydroxyethyl)-3H-purin-6-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 105077: Another compound with similar chemical properties but different biological activity.
CID 105078: Known for its distinct reactivity and applications in different fields.
CID 105079: Shares some structural similarities but has unique functional groups that confer different properties.
Highlighting Uniqueness
What sets this compound apart from these similar compounds is its specific combination of chemical properties, reactivity, and potential applications. Its unique structure allows it to interact with molecular targets in a distinct manner, making it a valuable compound for various scientific research and industrial applications.
Propiedades
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWYYAMQRJCOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1CCO)C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
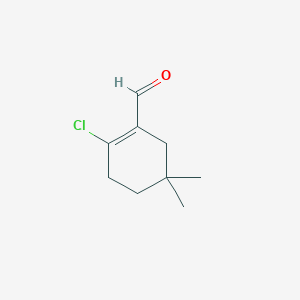


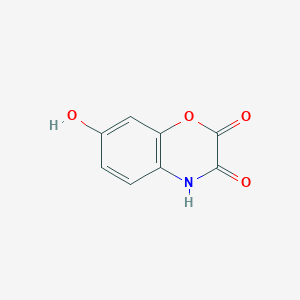
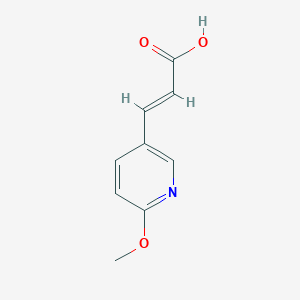
![4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid](/img/structure/B7903611.png)

